molecular formula C11H15BrN2O2S B6214513 tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate CAS No. 2758001-06-6

tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate

Cat. No.: B6214513
CAS No.: 2758001-06-6
M. Wt: 319.2
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Description

tert-Butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Bromination: The thiazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo substituent at the desired position.

    Azetidine Ring Formation: The azetidine ring is formed by reacting the brominated thiazole with an appropriate azetidine precursor under suitable conditions.

    tert-Butyl Protection: The final step involves the protection of the carboxyl group with a tert-butyl group using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromo substituent on the thiazole ring can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions to modify the functional groups.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products:

  • Substituted thiazole derivatives
  • Carboxylic acids
  • Reduced or oxidized derivatives

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Employed in catalytic reactions due to its unique structural properties.

Biology and Medicine:

    Drug Development: Investigated for potential use in drug development due to its biological activity.

    Biological Probes: Used as a probe in biological studies to understand various biochemical pathways.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Explored for use in agrochemicals to enhance crop protection.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-bromo-1,3-thiazol-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The bromo substituent and the azetidine ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • tert-Butyl 3-(2-chloro-1,3-thiazol-4-yl)azetidine-1-carboxylate
  • tert-Butyl 3-(2-fluoro-1,3-thiazol-4-yl)azetidine-1-carboxylate
  • tert-Butyl 3-(2-iodo-1,3-thiazol-4-yl)azetidine-1-carboxylate

Comparison:

  • Substituent Effects: The different halogen substituents (bromo, chloro, fluoro, iodo) affect the reactivity and biological activity of the compounds.
  • Structural Properties: The size and electronegativity of the halogen substituents influence the overall molecular structure and interactions with targets.
  • Biological Activity: Each compound may exhibit unique biological activities based on the nature of the halogen substituent and its interaction with biological targets.

Properties

CAS No.

2758001-06-6

Molecular Formula

C11H15BrN2O2S

Molecular Weight

319.2

Purity

95

Origin of Product

United States

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